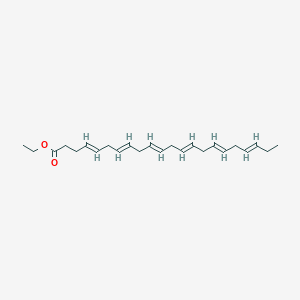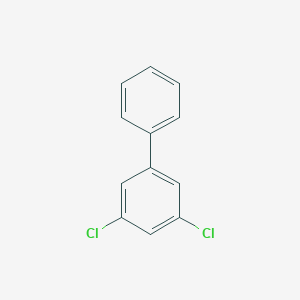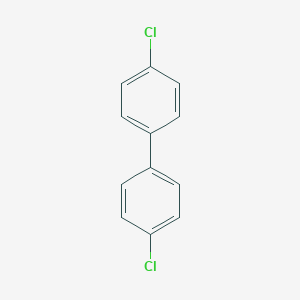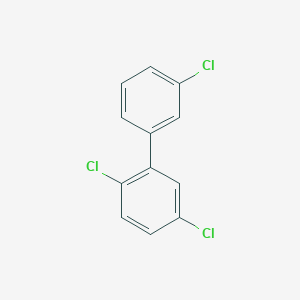
Bromoxynil heptanoate
Descripción general
Descripción
Bromoxynil heptanoate is a widely used herbicide for post-emergence control of annual broad-leaved weeds . It is also known by the name 2,6-Dibromo-4-cyanophenyl heptanoate . It is used in various crops including cereals, cotton, rice, sorghum, and soybeans .
Molecular Structure Analysis
The molecular formula of Bromoxynil heptanoate is C₁₄H₁₅Br₂NO₂ . It has a total of 34 bonds, including 19 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 1 double bond, 1 triple bond, and 6 aromatic bonds .Chemical Reactions Analysis
Bromoxynil heptanoate is not considered to be volatile and has a low aqueous solubility . It has a low potential for leaching to groundwater based on its chemical properties .Physical And Chemical Properties Analysis
Bromoxynil heptanoate has a low aqueous solubility and a low volatility . It is not expected to be persistent in soil or water systems .Aplicaciones Científicas De Investigación
Herbicide for Post-Emergence Control
Bromoxynil heptanoate is a widely used herbicide for post-emergence control . It is used to control annual broad-leaved weeds .
Low Aqueous Solubility
The compound has a low aqueous solubility . This property makes it less likely to leach into groundwater .
Low Volatility
Bromoxynil heptanoate has a low volatility . This means it is less likely to evaporate into the air, reducing its potential impact on non-target organisms and the environment.
Non-Persistence in Soil and Water Systems
It is not expected to be persistent in soil or water systems . This suggests that it does not accumulate significantly in these environments, reducing its long-term environmental impact.
Toxicity to Aquatic and Terrestrial Biodiversity
Bromoxynil heptanoate is moderately toxic via the oral route to mammals, is an endocrine disrupting chemical and a skin sensitiser . It is highly toxic to fish but less so to other aquatic and terrestrial biodiversity .
Use in Agriculture
Bromoxynil heptanoate is used in various agricultural applications. For example, it is used on crops such as alfalfa, garlic, corn, sorghum, and cereals including wheat and barley . It is also used on turf and non-cropped areas including rights-of-way and pathways .
Efficacy & Activity
The efficacy of Bromoxynil heptanoate has been proven via prolonged use in the EU and via experimental studies . It is effective against pests such as ragweed, smartweed, nightshade, kochia, and wild mustard .
Global Usage
In addition to its use in the EU, Bromoxynil heptanoate is also used in Australia, Latin America, and the USA . This highlights its global relevance in the field of agriculture and pest control.
Mecanismo De Acción
Target of Action
The primary target of bromoxynil heptanoate is the enzyme photosystem II . This enzyme plays a crucial role in the light-dependent reactions of photosynthesis, capturing light energy and using it to produce chemical energy that drives metabolic processes in plants .
Mode of Action
Bromoxynil heptanoate works by inhibiting photosystem II . It specifically binds the D1 protein subunit of photosystem II, which is required for electron transfer during light-dependent reactions . By inhibiting photosystem II, bromoxynil heptanoate disrupts the ability of plants to generate energy through photosynthesis . This causes the energy reserves in the weed to be depleted rapidly, leading to its death .
Biochemical Pathways
The inhibition of photosystem II by bromoxynil heptanoate affects the light-dependent reactions of photosynthesis . These reactions are responsible for capturing light energy and using it to produce chemical energy that drives metabolic processes in plants . By disrupting these reactions, bromoxynil heptanoate effectively starves the plant of the energy it needs to grow and survive .
Pharmacokinetics
Bromoxynil, bromoxynil octanoate, and bromoxynil heptanoate pharmacokinetics are considered to be identical in animals . Therefore, pharmacokinetic studies using the octanoate or heptanoate ester are indicative of the pharmacokinetic behavior of bromoxynil .
Result of Action
The result of bromoxynil heptanoate’s action is the death of the targeted weeds . By inhibiting photosystem II, bromoxynil heptanoate depletes the energy reserves in the weed rapidly, leading to its death . Importantly, bromoxynil heptanoate is selective in its activity, meaning it primarily affects broadleaf weeds and has little effect on grasses and other non-target crops .
Action Environment
Bromoxynil heptanoate has a low aqueous solubility and a low volatility . There is a low potential for leaching to groundwater based on its chemical properties . These properties influence the compound’s action, efficacy, and stability in the environment .
Safety and Hazards
Bromoxynil heptanoate is moderately toxic via the oral route to mammals, is an endocrine disrupting chemical and a skin sensitiser . It is highly toxic to fish but less so to other aquatic and terrestrial biodiversity . It is also highly toxic to mammals and may cause negative reproduction or development effects .
Direcciones Futuras
Bromoxynil is a potent herbicide that has been widely used in agriculture to control a wide range of weeds, making it an essential tool in modern farming practices . It is available in various dosage forms, including liquid, granules, and wettable powder, and can be applied using ground or air equipment . Its selective activity allows effective weed control without harming the desired crop, reducing the risk of crop damage and increasing crop safety .
Propiedades
IUPAC Name |
(2,6-dibromo-4-cyanophenyl) heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Br2NO2/c1-2-3-4-5-6-13(18)19-14-11(15)7-10(9-17)8-12(14)16/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZWBQPHPLFZSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1=C(C=C(C=C1Br)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032592 | |
| Record name | Bromoxynil heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoxynil heptanoate | |
CAS RN |
56634-95-8 | |
| Record name | Bromoxynil heptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56634-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromoxynil heptanoate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056634958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromoxynil heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dibromo-4-cyanophenyl heptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOXYNIL HEPTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK18N93FQB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different methods researchers have explored for the degradation of Bromoxynil and Bromoxynil heptanoate?
A1: Research has shown that both Bromoxynil heptanoate and its parent compound, Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), can be degraded through various chemical and photochemical processes. [, ] These include:
- UV Photolysis: Both compounds are effectively degraded under UV irradiation. []
- Chemical Oxidation: Chlorine (Cl2) and ozone (O3) treatments effectively degrade both compounds. Ozone treatment has been identified as the most efficient method. []
- UV/H2O2: While the addition of hydrogen peroxide to UV irradiation does not significantly enhance the degradation process compared to UV irradiation alone, it remains a viable approach. []
- Anaerobic Biodegradation: Bromoxynil can be broken down under anaerobic conditions like methanogenic, sulfidogenic, and Fe(III)-reducing environments, with reductive debromination as a key step in the process. []
Q2: What are the identified degradation products of Bromoxynil heptanoate under UV irradiation?
A2: Gas chromatography-mass spectrometry (GC-MS) analysis has identified four main photoproducts resulting from the UV irradiation of Bromoxynil heptanoate. These products suggest a degradation pathway involving the substitution of bromine atoms with either hydrogen atoms or hydroxyl groups: []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)





![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)



